4-デオキシ-4-フルオロ-D-グルコース

説明

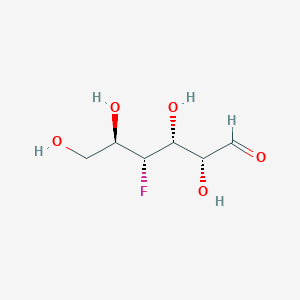

4-Deoxy-4-fluoro-D-glucose, also known as 4-Deoxy-4-fluoro-D-glucose, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Deoxy-4-fluoro-D-glucose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Deoxy-4-fluoro-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Deoxy-4-fluoro-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

植物イメージング

4-デオキシ-4-フルオロ-D-グルコース(FDG)は、植物イメージング研究で使用されてきました . これは、C-2ヒドロキシル基が陽電子放出[18F]放射性同位体で置換された[18F]フッ素標識グルコースアナログです . FDGは、化学的および構造的にグルコースを模倣し、その取り込みと分布は、動物モデルにおけるグルコースのものと似ていることがわかっています . これは、植物における光同化産物の移行のトレーサーとして使用されてきました .

放射性トレーサーの移行のモニタリング

FDGは、植物における放射性トレーサーの移行を監視するために使用されてきました . [18F]放射能の移行の増加は、適用されたFDGとグルコース混合溶液の高い浸透圧とイオン強度によるものと考えられます .

溶質輸送の分析

FDGは、植物における溶質輸送を分析するために使用されてきました . これには、植物の一部分から別の部分への糖などの溶質の移動を調べるのが含まれます .

根の吸収研究

FDGは、根の吸収研究で使用されてきました . これには、植物が根から土壌から栄養素やその他の物質をどのように吸収するかを調べるのが含まれます

作用機序

Target of Action

4-Deoxy-4-fluoro-D-glucose, also known as D-Glucose, 4-deoxy-4-fluoro-, is a fluorinated derivative of glucose . Its primary targets are the glucose transporters (GLUT) and hexokinase, which are key players in glucose metabolism . These targets play a crucial role in the uptake and phosphorylation of glucose, respectively .

Mode of Action

4-Deoxy-4-fluoro-D-glucose is taken up by cells via the GLUT transporters, similar to glucose . Once inside the cell, it is phosphorylated by hexokinase . The fluorination at the 4th position of the glucose molecule effectively halts the enzymatic degradation by transaldolase and transketolase . This leads to metabolic trapping of the compound inside the cells .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP), a branch of carbohydrate metabolism that shares several common intermediates with glycolysis . The fluorinated glucose derivative is trapped in the cells after phosphorylation, affecting the normal flow of the PPP .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Deoxy-4-fluoro-D-glucose are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .

Result of Action

The phosphorylation of 4-Deoxy-4-fluoro-D-glucose prevents the glucose from being released, leading to its accumulation in cells . This accumulation can be visualized using positron emission tomography (PET), making the compound a useful tool for imaging studies .

Action Environment

The action of 4-Deoxy-4-fluoro-D-glucose can be influenced by various environmental factors. For instance, the uptake of the compound by cells can be affected by the osmotic pressure and ionic strength of the solution in which it is administered . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

4-Deoxy-4-fluoro-D-glucose is involved in biochemical reactions similar to those of glucose . It interacts with various enzymes and proteins, including glucose phosphate isomerase and phosphofructokinase . These interactions are crucial for its role in metabolic processes .

Cellular Effects

The effects of 4-Deoxy-4-fluoro-D-glucose on cells are complex and multifaceted. It has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the outer membrane fraction of cells, leading to the formation of a radiolabeled peptidoglycan-associated protein .

Molecular Mechanism

The molecular mechanism of 4-Deoxy-4-fluoro-D-glucose involves its interactions at the molecular level. It binds with biomolecules and can influence enzyme activity and gene expression . For instance, it has been shown to be taken up by GLUT-1 glucose transporter and phosphorylated by hexokinase .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Deoxy-4-fluoro-D-glucose can change in laboratory settings. This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of 4-Deoxy-4-fluoro-D-glucose can vary with different dosages in animal models . While specific studies on this compound are limited, research on similar compounds like 2-Deoxy-2-fluoro-D-glucose (FDG) has shown that the uptake of these compounds can be influenced by factors such as blood glucose levels .

Metabolic Pathways

4-Deoxy-4-fluoro-D-glucose is involved in metabolic pathways similar to those of glucose . It interacts with enzymes such as glucose phosphate isomerase and phosphofructokinase, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-Deoxy-4-fluoro-D-glucose within cells and tissues involve various transporters and binding proteins . For instance, it is taken up by the GLUT-1 glucose transporter . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

While specific studies on this compound are limited, research on similar compounds like FDG has shown that these compounds can be localized in various subcellular compartments .

特性

IUPAC Name |

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951816 | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29218-07-3 | |

| Record name | 4-Deoxy-4-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)